molecular formula C20H20N2O2 B4058992 N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide

N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide

Cat. No.: B4058992
M. Wt: 320.4 g/mol
InChI Key: AWIZBZHOAAUTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.152477885 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicides

Studies have explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the carcinogenic pathways and metabolic activation involved in herbicide exposure. These herbicides, including compounds structurally related to N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide, undergo complex metabolic processes that could lead to DNA-reactive products. Research indicates differences in metabolism between human and rat liver enzymes, highlighting the importance of understanding species-specific responses to these chemicals (Coleman et al., 2000).

Structural Aspects of Amide Compounds

The structural properties of amide compounds containing isoquinoline derivatives have been studied, revealing their ability to form gels and crystalline structures with mineral acids. These findings are crucial for the development of new materials with specific optical properties. The study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds provides insights into their potential applications in material science and pharmaceutical formulations (Karmakar et al., 2007).

Synthesis and Antitumor Activity

Research on the synthesis of methoxy-indolo[2,1-a]isoquinolines and their antitumor activities demonstrates the potential pharmaceutical applications of this compound derivatives. These compounds have been tested for cytostatic activity in vitro, showing promising results against leukemia and mammary tumor cells, which could lead to the development of new anticancer drugs (Ambros et al., 1988).

Antibacterial and Antituberculosis Activity

The antibacterial and antituberculosis activities of phenylquinolinones derived from marine fungi highlight the potential of this compound derivatives in treating infectious diseases. These compounds exhibit moderate cytotoxicity against specific human carcinoma cell lines, offering a new avenue for the development of antimicrobial agents (Li et al., 2016).

Properties

IUPAC Name

N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-14-12-15(7-9-18(14)22-13(2)23)16-8-10-19(24-3)20-17(16)6-5-11-21-20/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIZBZHOAAUTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C2=C3C=CC=NC3=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-ethyl-4-(8-methoxyquinolin-5-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.